![molecular formula C18H22N8O B6534309 N-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1060163-72-5](/img/structure/B6534309.png)
N-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
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Overview
Description
Scientific Research Applications
- 1,2,3-Triazoles serve as privileged structural motifs in drug design due to their stability, aromatic character, and hydrogen bonding ability .
- Compounds containing the 1,2,3-triazole core have been developed as anticonvulsants, antibiotics, anticancer agents, and more .
- 1,2,3-Triazoles are widely used for bioconjugation, linking biomolecules (e.g., proteins, nucleic acids) to other entities .
- Researchers employ 1,2,3-triazoles as fluorescent probes for cellular imaging and tracking biological processes .
- The unique properties of 1,2,3-triazoles make them suitable for constructing supramolecular assemblies and host-guest systems .
- 1,2,3-Triazoles participate in polymerization reactions, leading to functionalized polymers with diverse applications .
Drug Discovery and Medicinal Chemistry
Bioconjugation and Chemical Biology
Fluorescent Imaging and Materials Science
Supramolecular Chemistry
Polymer Chemistry
Enzyme Inhibition and Targeted Therapies
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolopyrimidines, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties .
Mode of Action
Based on the reported activities of similar compounds, it can be hypothesized that it may interact with various cellular targets, leading to changes in cellular functions .
Biochemical Pathways
Similar compounds have been reported to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may have an impact on inflammatory pathways.
Result of Action
Similar compounds have been reported to exhibit promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
N-benzyl-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c1-2-26-17-15(22-23-26)16(20-13-21-17)24-8-10-25(11-9-24)18(27)19-12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,19,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXARMOZBDXPVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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